2-(Morpholinomethyl)-5-nitroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-570310: is a bioactive small molecule known for its significant role in scientific research. It is primarily used in the study of glucosidase enzymes, which are crucial in various biological processes. The compound has a molecular formula of C13H13N3O5 and a molecular weight of 291.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of GI-570310 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: GI-570310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in GI-570310.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
GI-570310 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Plays a role in studying glucosidase enzymes, which are involved in carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to glucosidase enzyme dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of GI-570310 involves its interaction with glucosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition affects the breakdown of carbohydrates, leading to various biological effects. The molecular targets include specific amino acid residues in the enzyme’s active site, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
GI-570311: Another glucosidase inhibitor with a slightly different structure.
GI-570312: Known for its higher potency compared to GI-570310.
GI-570313: Exhibits similar biological activity but with different pharmacokinetic properties.
Uniqueness of GI-570310: GI-570310 is unique due to its specific binding affinity to glucosidase enzymes and its well-documented effects in scientific research. Its stability and ease of synthesis also make it a preferred choice for various applications .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-2-1-9(16(19)20)7-11(10)13(18)15(12)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLCBJZEKEMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.